Benzyl bromide
Overview
Description
Benzyl bromide is an organic compound with the formula C₆H₅CH₂Br. It consists of a benzene ring substituted with a bromomethyl group. This colorless liquid is known for its sharp and pungent odor and lachrymatory properties, meaning it can cause tears and irritation . This compound is primarily used as a reagent in organic synthesis for introducing benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene under conditions suitable for free radical halogenation. This process typically involves the use of bromine (Br₂) and a catalyst such as iron or aluminum bromide . Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .
Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of toluene using bromine and a catalyst. The reaction is carried out in a continuous-flow reactor to optimize efficiency and yield .
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Oxidation: this compound can be oxidized to benzaldehyde or benzoic acid under specific conditions.
Reduction: It can be reduced to toluene using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone is often used to generate benzyl iodide in situ, which is more reactive.
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used for reduction reactions.
Major Products:
Nucleophilic Substitution: Benzyl alcohol, benzyl ethers, and benzyl amines.
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Toluene.
Scientific Research Applications
Benzyl bromide is widely used in various fields of scientific research:
Chemistry: It serves as a reagent for introducing benzyl groups in organic synthesis.
Biology: this compound is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the preparation of penicillins and other antibiotics.
Industry: this compound is used in the production of synthetic resins, dyes, plasticizers, and esters.
Mechanism of Action
Benzyl bromide acts as an alkylating agent due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond . This reactivity is utilized in various synthetic pathways to introduce benzyl groups into target molecules.
Comparison with Similar Compounds
Benzyl Chloride (C₆H₅CH₂Cl): Similar to benzyl bromide but less reactive due to the presence of a chlorine atom instead of bromine.
Benzyl Fluoride (C₆H₅CH₂F): Even less reactive than benzyl chloride due to the presence of a fluorine atom.
Benzyl Iodide (C₆H₅CH₂I): More reactive than this compound due to the presence of an iodine atom.
Uniqueness: this compound is unique in its balance of reactivity and stability. It is more reactive than benzyl chloride and benzyl fluoride, making it useful in a wider range of synthetic applications. it is less reactive than benzyl iodide, which can be too reactive for some applications .
Properties
IUPAC Name |
bromomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Record name | BENZYL BROMIDE | |
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Record name | BENZYL BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8024658 | |
Record name | alpha-Bromotoluene | |
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Molecular Weight |
171.03 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | BENZYL BROMIDE | |
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Boiling Point |
388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C | |
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Flash Point |
188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c. | |
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Solubility |
Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction | |
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Density |
1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438 | |
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Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9 | |
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Vapor Pressure |
1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133 | |
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Impurities |
Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). | |
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Color/Form |
Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid | |
CAS No. |
100-39-0 | |
Record name | BENZYL BROMIDE | |
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Melting Point |
27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.